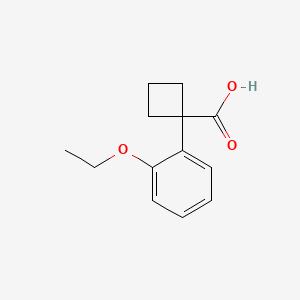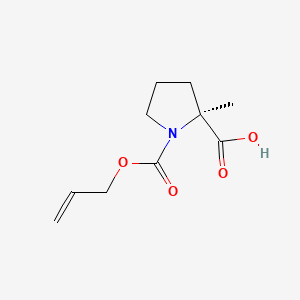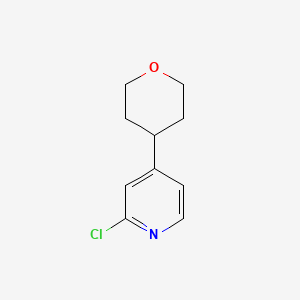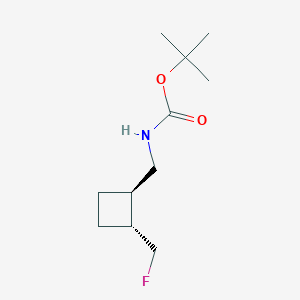
3-Chloro-2-fluoro-6-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-6-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring, along with an amine group. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-methylaniline hydrochloride typically involves multi-step reactions. One common method includes the chlorination and fluorination of 2-methylaniline. The reaction conditions often involve the use of reagents such as sodium nitrite, sulfuric acid, and copper fluoride . The process may also include reduction steps using reagents like tin(II) chloride and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-6-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-6-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluoro-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the fluorine atom.
3-Fluoro-2-methylaniline: Similar structure but lacks the chlorine atom.
N-Methyl-3-chloro-2-fluoroaniline: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
3-Chloro-2-fluoro-6-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical reactions
Propiedades
Fórmula molecular |
C7H8Cl2FN |
|---|---|
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-6-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-4-2-3-5(8)6(9)7(4)10;/h2-3H,10H2,1H3;1H |
Clave InChI |
KNOJTEIPFYQGAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)

![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)


